3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group, a methoxy group at the 6-position of the quinoline ring, and a phenylsulfonyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,3-Dimethylphenyl Group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the quinoline ring using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling proteins. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrobenzyl)piperazin-1-yl](phenyl)methanone: This compound contains a piperazine structure and is used in herbicidal applications.
Bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane: This compound has a similar piperazine structure and is studied for its crystal structure.
Uniqueness
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is unique due to its specific substitution pattern on the quinoline and piperazine rings, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-7-11-26(21(20)2)30-14-16-31(17-15-30)28-24-18-22(34-3)12-13-25(24)29-19-27(28)35(32,33)23-9-5-4-6-10-23/h4-13,18-19H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKZFBBASNSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.